2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with glyoxylic acid in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of 4-methoxy-3-methylphenylacetic acid as a starting material, which undergoes hydroxylation under specific conditions to form the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, yielding different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular pathways .
Comparison with Similar Compounds
2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-Hydroxy-2-(4-methoxyphenyl)acetic acid: Lacks the methyl group on the phenyl ring.
2-Hydroxy-2-(3-methylphenyl)acetic acid: Lacks the methoxy group on the phenyl ring.
Uniqueness: 2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs .
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O4/c1-6-5-7(9(11)10(12)13)3-4-8(6)14-2/h3-5,9,11H,1-2H3,(H,12,13) |
InChI Key |
BLBRYHKRZQEMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.